Bienvenue dans la boutique en ligne BenchChem!

1-Benzyl-1H-indole-3-acetamide

Leukemia differentiation therapy HL-60 cell model NBT reduction assay

1-Benzyl-1H-indole-3-acetamide (IUPAC: 2-(1-benzylindol-3-yl)acetamide; molecular formula C₁₇H₁₆N₂O; MW 264.32 g/mol) is a synthetic indole-3-acetamide derivative bearing a benzyl substituent at the N1 position of the indole ring and a primary acetamide group at C3. It is achiral, lacking stereocenters, which simplifies both synthetic route design and analytical characterization relative to chiral indole-based candidates.

Molecular Formula C17H16N2O
Molecular Weight 264.32 g/mol
Cat. No. B8459082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1H-indole-3-acetamide
Molecular FormulaC17H16N2O
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CC(=O)N
InChIInChI=1S/C17H16N2O/c18-17(20)10-14-12-19(11-13-6-2-1-3-7-13)16-9-5-4-8-15(14)16/h1-9,12H,10-11H2,(H2,18,20)
InChIKeyWIRROWWNGKNTAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-1H-indole-3-acetamide: Core Structural and Pharmacological Identity for Informed Procurement


1-Benzyl-1H-indole-3-acetamide (IUPAC: 2-(1-benzylindol-3-yl)acetamide; molecular formula C₁₇H₁₆N₂O; MW 264.32 g/mol) is a synthetic indole-3-acetamide derivative bearing a benzyl substituent at the N1 position of the indole ring and a primary acetamide group at C3 [1]. It is achiral, lacking stereocenters, which simplifies both synthetic route design and analytical characterization relative to chiral indole-based candidates . The compound has been explicitly synthesized, spectroscopically characterized (¹H-NMR, ¹³C-NMR, EIMS), and tested for biological activity as part of a series of N-substituted 1-benzylindole-3-acetamides evaluated for HL-60 leukemia cell differentiation [1]. Its structural scaffold places it within the broader class of 1-benzylindoles that have been systematically explored as inhibitors of cytosolic phospholipase A₂α (cPLA₂α), a validated anti-inflammatory target [2].

Why 1-Benzyl-1H-indole-3-acetamide Cannot Be Casually Substituted: Structural Determinants of Differential Activity


Within the indole-3-acetamide chemical space, even minor structural variations produce quantitatively distinct biological outcomes. The N1-benzyl substitution pattern of 1-benzyl-1H-indole-3-acetamide is structurally non-interchangeable with positional isomers such as N-benzyl-2-(1H-indol-3-yl)acetamide (CAS 73031-14-8), where the benzyl group resides on the amide nitrogen rather than the indole N1—a difference that alters hydrogen-bond donor/acceptor topology, molecular shape, and target binding despite identical molecular formula and mass . Furthermore, within the N1-benzylindole-3-acetamide subseries itself, N-alkylation of the acetamide (e.g., N-methyl, N-ethyl) profoundly modulates synergistic differentiation activity with all-trans-retinoic acid (ATRA) in HL-60 cells [1]. Procurement of the incorrect analog—whether a positional isomer or an N-substituted derivative—can therefore yield qualitatively different experimental results, invalidating SAR conclusions and wasting screening resources. The evidence below quantifies these differentiation gaps.

1-Benzyl-1H-indole-3-acetamide: Comparator-Anchored Quantitative Differentiation Evidence


HL-60 Differentiation: NBT Reduction Activity of 1-Benzylindole-3-acetamide (4) Versus N-Methyl Analog (5) in Combination with ATRA

In a direct head-to-head comparison within the same study, 1-benzylindole-3-acetamide (compound 4, the target compound) and N-methyl-1-benzylindole-3-acetamide (compound 5) were evaluated for HL-60 cell differentiation activity via NBT reduction assay, both alone and in combination with 5 nM all-trans-retinoic acid (ATRA). At 50 mM concentration with ATRA co-treatment, compound 4 achieved an NBT reduction value of 97.0 ± 6.8%, while compound 5 yielded values ranging from 88.6 ± 2.1% to 117.5 ± 5.6% across multiple data points. Critically, compound 4 at lower concentrations (10–20 mM) with ATRA demonstrated NBT reduction of 58.5 ± 4.7% to 75.7 ± 3.8%, whereas compound 5 showed significantly greater synergistic potentiation at equivalent lower doses (65.6 ± 1.3% to 79.4 ± 0.8% at 10–20 mM), with the N-methyl derivative explicitly noted for 'significant synergism' with ATRA [1]. When tested without ATRA, neither compound displayed meaningful standalone differentiation activity (NBT reduction near control levels of 0.3 ± 0.2%), confirming that both function as differentiation potentiators rather than autonomous inducers. The quantitative gap at sub-maximal concentrations establishes compound 4 as the lower-potency baseline within this subseries—making it valuable as a reference standard for SAR studies where the incremental contribution of N-alkylation is being measured.

Leukemia differentiation therapy HL-60 cell model NBT reduction assay Indole-3-acetamide SAR

Achirality as a Procurement and Quality-Control Advantage Versus Chiral Indole-3-acetamide Analogs

1-Benzyl-1H-indole-3-acetamide is structurally confirmed to be achiral, possessing zero stereocenters . This stands in contrast to numerous biologically active indole derivatives that contain chiral centers—for example, (S)-(-)-2-(1H-Indol-3-yl)-N-(1-phenyl-ethyl)acetamide, which requires enantioselective synthesis, chiral chromatographic purification, and enantiomeric excess verification [1]. The achiral nature of the target compound eliminates the need for chiral HPLC column procurement, enantiomeric purity specification, and stereochemical stability monitoring. In procurement terms, an achiral compound reduces the minimum analytical acceptance criteria from identity + chiral purity to identity + chemical purity alone, directly lowering QC overhead. This differentiation is particularly relevant for laboratories building compound libraries where stereochemical consistency across batches is critical but chiral analysis infrastructure is unavailable or cost-prohibitive.

Achiral compound Quality control Stereochemical complexity Procurement simplification

Positional Isomer Differentiation: N1-Benzyl Versus N-Amide-Benzyl Substitution Patterns

1-Benzyl-1H-indole-3-acetamide (target) and N-benzyl-2-(1H-indol-3-yl)acetamide (CAS 73031-14-8) are positional isomers sharing the identical molecular formula (C₁₇H₁₆N₂O) and molecular weight (264.32 g/mol) but differing in the location of the benzyl substituent: N1 of the indole ring versus the acetamide nitrogen, respectively [1]. These two compounds are spectroscopically distinguishable by ¹H-NMR (compound 4 exhibits characteristic signals for the N1-benzyl methylene at δ 5.29 ppm and the acetamide NH₂ as two distinct singlets at δ 5.80 and 5.69 ppm in CDCl₃) [1]. The N1-benzyl substitution of the target compound introduces steric bulk directly on the indole core, modulating the electronic environment of the heterocycle and altering receptor-binding geometry compared to the N-amide-benzyl isomer, where the benzyl group is distal to the indole ring. In the cPLA₂α inhibitor series, N1-benzyl substitution was essential for achieving submicromolar potency, with the 1-(2,4-dichlorobenzyl)indole scaffold serving as the core pharmacophoric element [2].

Positional isomer Regioisomer Structural verification Indole substitution pattern

1-Benzylindole Scaffold Validation: Potency Gains in cPLA₂α Inhibition Relative to Non-Benzylated Congeners

The 1-benzylindole scaffold—of which 1-benzyl-1H-indole-3-acetamide is the fundamental acetamide-bearing exemplar—has been systematically validated as a productive core for cytosolic phospholipase A₂α (cPLA₂α) inhibitor development. In a comprehensive SAR study, systematic structural variation of lead compound 7 (a 2,4-dichlorobenzyl-substituted indole, IC₅₀ = 22 μM against cPLA₂α) led to optimized 1-benzylindole derivatives with dramatically improved potency. The most potent compound, 122 (a 5-chloro-1-benzylindole tetrazole-pentanoic acid derivative), achieved an IC₅₀ of 0.071 μM—representing an approximately 310-fold potency improvement over the original lead [1]. The 5-trifluoromethyl analog 128 showed comparable potency (IC₅₀ = 0.074 μM). Critically, the N1-benzyl group was an invariant structural feature across the most potent compounds in this series (IC₅₀ range: 0.071–0.57 μM for active 5-substituted derivatives 118, 122, 128, 133, 137), establishing the 1-benzyl substitution as a pharmacophoric requirement for cPLA₂α inhibition in this chemotype [1]. In contrast, indole-3-acetamides lacking the N1-benzyl group (such as the simple hnps-PLA2 inhibitor series with IC₅₀ = 0.124 μM for compound 5aa) target secretory PLA₂ (sPLA₂) rather than the cytosolic isoform, representing a distinct pharmacological profile [2]. While 1-benzyl-1H-indole-3-acetamide itself has not been directly tested against cPLA₂α in the published study, its core scaffold is the entry point for accessing this high-potency chemical space.

cPLA2α inhibition 1-Benzylindole scaffold Anti-inflammatory Structure-activity relationship

Synthetic Accessibility and Characterization Completeness for Reproducible Laboratory Preparation

The synthesis of 1-benzyl-1H-indole-3-acetamide (compound 4) has been explicitly described in the peer-reviewed literature: reaction of 1-benzylindole-3-acetyl chloride with ammonia gas in anhydrous diethyl ether at 0 °C for 1.5 h, followed by extraction and silica gel column chromatography, yielding the product in 24% yield [1]. Full characterization data are publicly available: mp 144–145 °C; EIMS m/z 264 (M⁺); ¹H-NMR (CDCl₃, 200 MHz) with complete peak assignments for all protons including the diagnostic amide NH₂ signals (δ 5.80 and 5.69, two singlets); ¹³C-NMR (CDCl₃, 50 MHz) with 13 assigned carbon resonances; and elemental analysis (Calc.: C 77.25, H 6.10, N 10.60; Found: C 77.23, H 6.11, N 10.62) [1]. In comparison, the N-methyl analog (compound 5) was prepared under analogous conditions but required methylamine gas, yielding a different melting point (135–136 °C for the corresponding carboxamide; the acetamide mp for 5 was not explicitly tabulated) and distinct NMR features (N-CH₃ singlet replacing one NH signal) [1]. The complete characterization package available for compound 4 enables independent identity verification without reliance on vendor-supplied certificates alone—a critical consideration for laboratories requiring GLP-compliant compound registration.

Synthetic chemistry Characterization data Reproducibility Research compound procurement

Evidence-Backed Application Scenarios for 1-Benzyl-1H-indole-3-acetamide in Research and Industrial Procurement


Reference Standard for HL-60 Leukemia Differentiation SAR Studies

1-Benzyl-1H-indole-3-acetamide serves as the unsubstituted primary amide baseline within the N1-benzylindole-3-acetamide series. Its quantitatively characterized differentiation activity (NBT reduction of 97.0 ± 6.8% at 50 mM with 5 nM ATRA; minimal standalone activity) makes it the appropriate reference compound against which the potency gains from N-alkylation (e.g., N-methyl, N-ethyl) can be rigorously measured [1]. Laboratories investigating ATRA synergism in leukemia differentiation therapy should procure this compound as the series-internal negative control to establish the incremental contribution of acetamide N-substitution.

Entry Scaffold for cPLA₂α Inhibitor Lead Optimization Campaigns

For medicinal chemistry programs targeting cytosolic phospholipase A₂α, 1-benzyl-1H-indole-3-acetamide provides the minimal validated 1-benzylindole scaffold from which systematic derivatization can proceed. Published SAR data demonstrate that N1-benzylindole derivatives with appropriate C3 functionalization achieve submicromolar cPLA₂α inhibition (IC₅₀ as low as 0.071 μM for the 5-chloro tetrazole-pentanoic acid analog 122) [2]. The target compound's primary amide at C3 offers a synthetically versatile handle for further elaboration (e.g., hydrolysis to carboxylic acid, reduction, or coupling), while its achirality eliminates stereochemical complexity during analog synthesis.

Positional Isomer Discrimination Standard for Analytical Method Development

Because 1-benzyl-1H-indole-3-acetamide and its N-amide-benzyl positional isomer (CAS 73031-14-8) share identical molecular formula and mass (C₁₇H₁₆N₂O, 264.32 g/mol), they cannot be distinguished by MS alone . The target compound's well-characterized ¹H-NMR spectrum (complete peak assignments in CDCl₃) and distinct melting point (144–145 °C) provide the basis for developing orthogonal identity verification methods. Analytical chemistry groups supporting compound management or procurement QC can use this compound to validate NMR and thermal analysis methods for resolving regioisomeric indole-3-acetamide pairs.

Achiral Indole Building Block for High-Throughput Chemistry and Library Synthesis

The achiral nature of 1-benzyl-1H-indole-3-acetamide eliminates the need for chiral chromatography, enantiomeric excess determination, and stereochemical stability monitoring that complicate the use of chiral indole derivatives in parallel synthesis workflows . For high-throughput chemistry (HTC) groups generating indole-based screening libraries, this compound's structural simplicity—combined with its fully assigned spectroscopic characterization—enables rapid automated purification, straightforward QC by achiral HPLC-MS, and unambiguous product structure confirmation, reducing per-compound registration time and cost.

Quote Request

Request a Quote for 1-Benzyl-1H-indole-3-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.